2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both benzothiazole and 1,2,3-triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditionsThis reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the triazole or benzothiazole rings.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole has numerous applications in scientific research:
Medicinal Chemistry: The compound exhibits various biological activities, including anticancer, antibacterial, and antiviral properties.
Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interact with receptors, leading to its therapeutic effects. The triazole ring often plays a crucial role in binding to the target, while the benzothiazole moiety enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Di(1H-benzo[d][1,2,3]triazol-1-yl)methane: This compound also contains the 1,2,3-triazole ring and exhibits similar biological activities.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Another compound with a triazole ring, known for its antibacterial and antiviral properties.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole is unique due to its combined structural features of benzothiazole and triazole, which confer a wide range of biological activities and synthetic versatility. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H6N4S |
---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
2-(triazol-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-4-8-7(3-1)11-9(14-8)13-6-5-10-12-13/h1-6H |
InChI Key |
CXAYXNUQJIVODU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.